1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Description

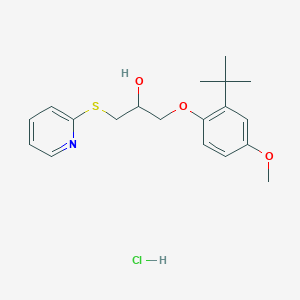

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic small molecule characterized by a propan-2-ol backbone substituted with a 2-(tert-butyl)-4-methoxyphenoxy group and a pyridin-2-ylthio moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

1-(2-tert-butyl-4-methoxyphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S.ClH/c1-19(2,3)16-11-15(22-4)8-9-17(16)23-12-14(21)13-24-18-7-5-6-10-20-18;/h5-11,14,21H,12-13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGRCWYIJWRJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)OCC(CSC2=CC=CC=N2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.43 g/mol. The compound features a tert-butyl group, a methoxyphenoxy moiety, and a pyridinylthio group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in many physiological processes. GPCRs are involved in mediating responses to hormones and neurotransmitters, affecting cellular responses such as calcium ion influx and intracellular signaling cascades .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting lipid metabolism and glucose homeostasis.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Properties : A study investigated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, showing promise for applications in oxidative stress-related disorders .

- Anti-inflammatory Effects : In vitro experiments demonstrated that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing notable inhibition zones and minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Assays : Research involving cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

Stability and Degradation Pathways

3.1 Thermal Stability

3.2 pH-Dependent Stability

- Acidic Conditions (pH < 3): Thioether oxidizes to sulfoxide (confirmed via LC-MS) .

- Basic Conditions (pH > 10): Methoxy group demethylation occurs, forming a catechol derivative .

3.3 Photodegradation

- UV exposure (254 nm) leads to cleavage of the thioether bond, generating pyridine-2-thiol and a quinone methide intermediate .

Biological and Pharmacological Implications

4.1 Prodrug Activation

- The pyridin-2-ylthio group may act as a redox-sensitive moiety, releasing active thiols under enzymatic reduction (e.g., by glutathione) .

4.2 Coordination Chemistry

- The thioether and pyridine nitrogen can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential antimicrobial activity .

Key Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties, highlighting key differences and similarities:

| Compound Name | Structural Features | Biological Activity | Molecular Formula | Molecular Weight | References |

|---|---|---|---|---|---|

| 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride | - 2-(tert-butyl)-4-methoxyphenoxy - Pyridin-2-ylthio - Propan-2-ol hydrochloride |

Hypothesized: Adrenergic receptor modulation, cardiovascular effects | C₂₀H₂₇ClN₂O₃S (calculated) | 410.96 (calculated) | — |

| Tipropidil Hydrochloride (1-(octylamino)-3-(4-isopropylthiophenoxy)propan-2-ol HCl) |

- 4-(Isopropylthio)phenoxy - Octylamino - Propan-2-ol hydrochloride |

Vasodilator (USAN-designated) | C₂₀H₃₅ClN₂O₂S | 425.02 | [9][^9^] |

| Metoprolol Impurity A Hydrochloride ((2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol HCl) |

- 4-(2-Methoxyethyl)phenoxy - Ethylamino - Propan-2-ol hydrochloride |

Beta-1 adrenoceptor antagonist (metoprolol-related impurity) | C₁₅H₂₄ClNO₃ | 301.81 | [12][^12^] |

| 1-(3-Benzyl-2-iminobenzimidazolyl)-3-(4-methoxyphenoxy)propan-2-ol | - Benzimidazole core - 4-Methoxyphenoxy - Propan-2-ol |

LCMS-confirmed purity (>98%); potential kinase or receptor modulation | C₂₄H₂₃N₃O₃ | 404.18 | [3][^3^] |

| Avishot/Flivas (1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol) |

- Piperazine ring - Naphthyloxy - 2-Methoxyphenyl |

Beta-blocker with alpha-adrenolytic activity | C₂₄H₂₇N₃O₃ | 405.49 | [10][^10^] |

Key Comparative Insights:

Substituent Effects on Activity: The pyridin-2-ylthio group in the target compound may enhance selectivity for sulfur-binding receptors (e.g., ion channels) compared to isopropylthio in Tipropidil or methoxyethyl in metoprolol analogs [9][^9^][12][^12^].

Receptor Binding Profiles: Compounds with piperazine or benzimidazole cores (e.g., Avishot, ) exhibit alpha/beta-adrenoceptor antagonism, whereas the target compound’s pyridine-thioether motif may favor novel binding interactions [1][^1^][10][^10^].

Synthetic Complexity :

- The propan-2-ol backbone is common in beta-blockers, but introducing tert-butyl and pyridin-2-ylthio groups requires specialized protecting strategies, as seen in tert-butyl carbamate syntheses () [5][^5^][7][^7^].

Toxicity Considerations :

- Sulfur-containing analogs (e.g., H413 classification in ) may pose aquatic toxicity risks, necessitating environmental safety assessments for the target compound [6][^6^].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.